molecular formula C19H23NO4 B12454020 Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12454020
M. Wt: 329.4 g/mol
InChI Key: XLLDMXSGMSDTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in organic synthesis for the preparation of various biologically active compounds .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

dimethyl 1-tert-butyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO4/c1-19(2,3)20-11-14(17(21)23-4)16(13-9-7-6-8-10-13)15(12-20)18(22)24-5/h6-12,16H,1-5H3

InChI Key

XLLDMXSGMSDTSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be carried out using the Hantzsch dihydropyridine synthesis. This method involves a one-pot multicomponent reaction where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted together. The reaction is typically carried out in ethanol at elevated temperatures (around 80°C) for a few hours .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyridine derivatives like this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific tert-butyl and phenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with specific molecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.